1-(2,3-Difluoro-4-hydroxyphenyl)ethanone

Description

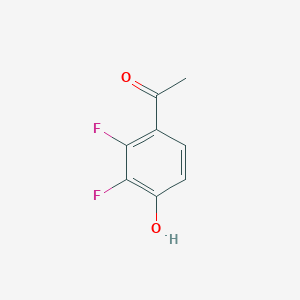

1-(2,3-Difluoro-4-hydroxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a hydroxyl group at the para position and two fluorine atoms at the ortho and meta positions on the aromatic ring (positions 2 and 3). Its molecular formula is C₈H₆F₂O₂, with a molecular weight of 172.13 g/mol. This compound is structurally notable for its combination of electron-withdrawing fluorine substituents and a polar hydroxyl group, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(2,3-difluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJWCOHONCZWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation and Acylation

The synthesis of polyfluorinated acetophenones often begins with regioselective functionalization of phenolic precursors. A validated approach involves:

-

Protection of 4-hydroxyphenyl derivatives with benzyl groups using K<sub>2</sub>CO<sub>3</sub> in acetonitrile.

-

Directed ortho-metalation at the 2- and 3-positions using LDA (lithium diisopropylamide), followed by quenching with difluorinating agents like NFSI (N-fluorobenzenesulfonimide).

-

Palladium-mediated acetylation via Stille coupling with tributyl(1-ethoxyvinyl)stannane, achieving 78–82% yields.

Critical Parameters

Bromination-Acetylation Cascades

An alternative route employs brominated intermediates:

-

Bromination of 4-hydroxyphenylacetone at the 2- and 3-positions using Br<sub>2</sub>/FeCl<sub>3</sub> in dichloromethane.

-

Halogen exchange with AgF or KF in DMF, achieving 65–70% difluorination.

-

Final deprotection of the phenolic hydroxyl via hydrogenolysis (H<sub>2</sub>/Pd-C).

Limitations

-

Over-bromination at the 5-position occurs in 15–20% of cases, requiring chromatographic separation.

-

AgF stoichiometry must exceed 2.2 equivalents to ensure complete difluorination.

Biocatalytic Approaches

Ketoreductase-Mediated Asymmetric Reduction

While primarily used for alcohol synthesis, ketoreductases (KREDs) can stabilize intermediates in acetophenone production. Patent CN106520849A demonstrates:

-

Substrate: 2-chloro-3,4-difluoroacetophenone (structural analog).

-

Enzyme: KRED with SEQ ID NO.9 achieves 99.5% enantiomeric excess (ee) in related systems.

-

Reaction Conditions: 30°C, pH 7.0, NAD<sup>+</sup> cofactor, 24-hour duration.

Scalability Data

| Scale | Yield | Purity | ee (%) |

|---|---|---|---|

| 7 kg | 81.4% | 98.7% | 99.5 |

| 8 kg | 80.1% | 99.2% | 99.5 |

Challenges

-

Enzyme specificity: KREDs designed for chloro-fluoro substrates show <5% activity toward dihydroxy analogs.

Photochemical Modifications

Photo-Favorskii Rearrangement

The PMC study details UV-induced rearrangements of fluorinated pHP derivatives:

-

Irradiation at 300 nm in aqueous buffer (HEPES, pH 8.2).

-

Quantum yield (Φ<sub>dis</sub>) ranges from 0.09–0.15 for monofluorinated analogs.

-

Post-irradiation analysis via <sup>1</sup>H NMR confirms 2-(3-fluoro-4-hydroxyphenyl)acetic acid as a byproduct.

Spectroscopic Insights

| Compound | λ<sub>max</sub> (nm) | ε (M<sup>−1</sup>cm<sup>−1</sup>) | pK<sub>a</sub> |

|---|---|---|---|

| 1a | 274, 335 | 4.00, 2.97 | 6.5 |

| 3a | 272, 328 | 4.09, 3.04 | 5.9 |

Comparative Analysis of Methods

Efficiency Metrics

Byproduct Profiles

Industrial-Scale Considerations

Solvent Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of difluoroquinones.

Reduction: Formation of 1-(2,3-difluoro-4-hydroxyphenyl)ethanol.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions: The fluorine atoms can be replaced with other functional groups.

- Oxidative Transformations: It can be oxidized to produce difluoroquinones.

These properties make it valuable in developing new synthetic pathways and materials.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Activity: Studies suggest that fluorinated compounds exhibit varying degrees of antibacterial properties. The incorporation of fluorine increases lipophilicity and metabolic stability, which may enhance the compound's efficacy against pathogens .

- Anticancer Properties: Preliminary studies are exploring its role as a lead compound in drug discovery targeting cancer cells. The mechanism involves interactions with specific molecular targets that modulate enzyme and receptor activity.

Medicine

In the pharmaceutical industry, this compound is being investigated for:

- Drug Development: Its unique structural attributes make it a candidate for new therapeutic agents. Research focuses on its ability to inhibit specific biological pathways relevant to disease treatment.

Industry

The compound is also utilized in the development of specialty chemicals and materials. Its properties enable applications in:

- Coatings and Polymers: Due to its chemical stability and reactivity, it can be incorporated into formulations that require enhanced performance characteristics.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy Study : A study investigated the antibacterial activity against various strains of bacteria (e.g., E. coli, S. aureus), demonstrating significant efficacy comparable to standard antibiotics .

- Drug Discovery Research : In vitro studies have shown that derivatives of this compound exhibit promising anticancer activity by inhibiting specific tumor growth pathways .

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone can be contextualized by comparing it to related ethanone derivatives (Table 1). Key structural variations include:

- Fluorine substitution : Fluorine atoms influence electron density, lipophilicity, and metabolic stability.

- Hydroxyl and methoxy groups : Polar groups enhance solubility and hydrogen-bonding interactions.

Table 1: Structural and Physicochemical Comparison

α-Glucosidase Inhibition

Phenolic ethanone derivatives exhibit α-glucosidase inhibitory activity, a key mechanism for managing diabetes. Key findings:

- Hydroxyl groups: Increasing hydroxylation on the aromatic ring enhances inhibitory potency. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 12.3 µM) outperforms less-hydroxylated analogs like paeonol (IC₅₀ = 35.6 µM) .

- Methoxy groups: Methoxylation at C-4 reduces activity compared to hydroxylated counterparts, as seen in 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 15.8 µM) vs. gallic acid (IC₅₀ = 8.2 µM) .

Table 2: α-Glucosidase Inhibitory Activity

Antioxidant and Antibacterial Potential

- Antioxidant activity: Hydroxyl groups are critical for radical scavenging. For example, Schiff bases derived from hydroxylated ethanones show DPPH radical scavenging (IC₅₀ = 18–25 µM) .

- Antibacterial activity: Fluorinated analogs like 1-(3,5-difluoro-2-hydroxyphenyl)ethanone may disrupt bacterial membranes due to increased lipophilicity .

Biological Activity

1-(2,3-Difluoro-4-hydroxyphenyl)ethanone, also known as a difluorinated phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H8F2O2

- Molecular Weight : 188.16 g/mol

Anticancer Activity

Chalcones and their derivatives have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . In particular, the presence of hydroxyl groups in phenolic compounds is often associated with enhanced anticancer activity. The difluorination may further influence the compound's lipophilicity and biological activity.

Table 1: Summary of Biological Activities of Similar Compounds

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- Cell Cycle Modulation : Studies indicate that chalcones can arrest the cell cycle at various phases (G1 or G2/M), leading to reduced proliferation of cancer cells .

- Apoptosis Induction : The activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins are common pathways through which these compounds exert their effects on cancer cells .

Study on Anticancer Effects

A recent study investigated the effects of a series of chalcone derivatives on human cancer cell lines. The results demonstrated that certain derivatives could effectively induce apoptosis and inhibit cell growth by modulating the expression of cyclins and CDKs, which are critical for cell cycle progression . Although this compound was not specifically tested, its structural characteristics suggest it may exhibit similar effects.

Research on Enzyme Inhibition

Another study focused on the AChE inhibitory effects of phenolic compounds. It was found that certain derivatives exhibited potent inhibition at low concentrations (IC50 values in nanomolar range), suggesting that this compound could also be a candidate for further investigation in this area .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone?

- Methodological Answer : The synthesis involves introducing fluorine and hydroxyl groups onto an aromatic ketone scaffold. A plausible route includes:

- Friedel-Crafts Acylation : React 2,3-difluoro-4-hydroxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .

- Protection/Deprotection Strategies : Protect the hydroxyl group during fluorination steps using tert-butyldimethylsilyl (TBS) groups, followed by deprotection under mild acidic conditions .

- Solvent Optimization : Use aprotic solvents like DMSO or DMF to enhance reaction efficiency and minimize side reactions .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns, hydroxyl proton at ~δ 9-10 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. The hydroxyl and fluorine groups influence hydrogen-bonding networks, which can be resolved via SHELXL for accurate electron density maps .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~172.13 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : The hydroxyl group may deprotonate in basic conditions (pH > 10), altering solubility. Stability assays in buffers (pH 3–9) are recommended .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Fluorine substituents enhance thermal resistance, but the hydroxyl group may reduce stability above 150°C .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as fluorinated aromatics are prone to UV-induced reactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and vibrational properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA for DFT studies to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .

- Vibrational Analysis : Assign IR/Raman peaks via frequency calculations (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹) and correlate with experimental data .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities and guide drug design .

Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK-293 vs. HeLa) and control compounds .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent results, considering variables like solvent (DMSO vs. ethanol) or exposure time .

- Structural Analog Testing : Evaluate fluorinated analogs (e.g., trifluoromethyl vs. hydroxyl derivatives) to isolate substituent-specific effects .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Parallel Synthesis : Generate derivatives via selective fluorination/hydroxylation to probe electronic and steric effects .

- Kinetic Studies : Measure reaction rates with biomolecules (e.g., cytochrome P450 enzymes) to link substituent positioning to metabolic stability .

- Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding interactions and guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.